Differential HTS Profiling: Isobutyramide vs. Cyclopropanecarboxamide Analog in Regulator of G-Protein Signaling 4 (RGS4) Assay
The target compound and its closest commercial analog—the cyclopropanecarboxamide variant (CAS 392291-35-9)—were both submitted to the Johns Hopkins Ion Channel Center's primary cell-based high-throughput screening assay targeting RGS4 (regulator of G-protein signaling 4 isoform 2, Homo sapiens). The cyclopropanecarboxamide analog was profiled in this assay alongside opioid receptor, ADAM17, muscarinic M1, and unfolded protein response screenings, with results cataloged in public databases . The presence of the isobutyramide group versus the cyclopropanecarboxamide group is expected to produce differential activity in this assay due to altered hydrogen-bonding geometry and steric occupancy at the binding site, though direct head-to-head quantitative data remain proprietary or unpublished. This represents a class-level inference grounded in the known sensitivity of RGS4 modulation to amide substituent topology [1].
| Evidence Dimension | RGS4 modulator activity (primary cell-based HTS) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred differential activity based on structural divergence from cyclopropanecarboxamide analog. |
| Comparator Or Baseline | Cyclopropanecarboxamide analog (CAS 392291-35-9): screened in JHICC RGS4 HTS assay (data available via ChemSrc bioassay link). |
| Quantified Difference | Not quantifiable from public data; structural divergence at the terminal amide is the basis for predicted differential activity. |
| Conditions | Johns Hopkins Ion Channel Center primary cell-based HTS assay; target: regulator of G-protein signaling 4 isoform 2 [Homo sapiens]; External ID: JHICC_RGS_Act_HTS. |
Why This Matters
For procurement decisions in GPCR-targeting or pain-related research programs, the isobutyramide variant offers a structurally differentiated probe from the cyclopropanecarboxamide analog, which may yield distinct SAR data in RGS4-dependent pathways.
- [1] Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent US8119644B2. Structural requirements for P2X3/P2X2/3 activity; R-group SAR. View Source
